
Buflomedilhydrochlorid
Übersicht
Beschreibung
Buflomedil Hydrochloride is a vasoactive drug primarily used to treat claudication and symptoms of peripheral arterial disease. It is known for its ability to improve blood flow in ischemic tissues by inhibiting α-adrenoceptors, platelet aggregation, and improving erythrocyte deformability . Despite its benefits, Buflomedil Hydrochloride is not approved by the Food and Drug Administration for use in the United States due to concerns about severe neurological and cardiac toxicity .
Wissenschaftliche Forschungsanwendungen
Pharmacodynamic Properties
Buflomedil hydrochloride exhibits several pharmacodynamic properties that contribute to its therapeutic effects:
- Vasodilation : It acts primarily as a vasodilator, improving blood flow in ischemic tissues.
- Alpha-Adrenoceptor Inhibition : The drug inhibits alpha-adrenoceptors, which helps in reducing vascular resistance.
- Platelet Aggregation Inhibition : It reduces platelet aggregation, thereby decreasing the risk of thrombus formation.
- Erythrocyte Deformability : Buflomedil enhances the deformability of erythrocytes, facilitating better microcirculation.
- Calcium Antagonism : It exhibits weak calcium antagonistic effects, contributing to its vasodilatory action.
Peripheral Vascular Diseases
Buflomedil hydrochloride is primarily indicated for conditions such as intermittent claudication and Raynaud's syndrome. Clinical trials have demonstrated its efficacy in:
- Increasing Walking Distances : Patients with intermittent claudication reported significant improvements in walking distances.
- Healing Trophic Lesions : The drug has been effective in healing trophic lesions associated with severe peripheral vascular diseases.
- Reducing Rest Pain : Many patients experienced a reduction in rest pain, enhancing their quality of life.
A meta-analysis indicated that buflomedil at doses of 600 mg/day showed superior efficacy compared to placebo and was comparable to pentoxifylline and naftidrofuryl in treating these conditions .
Cerebrovascular Insufficiencies
In elderly patients suffering from cognitive impairments related to cerebrovascular insufficiency, buflomedil has shown promise:
- Cognitive Function Improvement : Doses ranging from 450 to 600 mg/day alleviated symptoms associated with cognitive decline, such as memory loss and disorientation.
- Comparative Efficacy : Studies indicated that buflomedil was significantly more effective than placebo and slightly better than other treatments like cinnarizine and flunarizine .
Case Studies
Several case studies highlight the clinical effectiveness of buflomedil hydrochloride:
- Case Study on Intermittent Claudication :
- Cognitive Decline in Elderly Patients :
Pharmacokinetics
Buflomedil hydrochloride is characterized by its pharmacokinetic profile:
- Absorption and Distribution : The drug is widely distributed in body tissues following administration.
- Metabolism : It undergoes hepatic metabolism, with a half-life of approximately three hours.
- Excretion : Most of the drug is excreted unchanged via urine.
Comparative Efficacy Table
Drug | Condition | Efficacy Rate (%) | Dosage (mg/day) |
---|---|---|---|
Buflomedil | Intermittent Claudication | 57 - 87 | 600 |
Pentoxifylline | Intermittent Claudication | Comparable | 400 |
Naftidrofuryl | Intermittent Claudication | Comparable | 600 |
Cinnarizine | Cerebrovascular Insufficiency | Slightly less effective | 30 - 60 |
Wirkmechanismus
Target of Action
Buflomedil hydrochloride is a vasoactive drug . The major pharmacological action of buflomedil on vascular smooth muscle is non-selective competitive inhibition of α-adrenoceptors .
Mode of Action
Buflomedil hydrochloride improves nutritional blood flow in ischemic tissue of patients with peripheral and/or cerebral vascular disease . This is achieved through a combination of pharmacological effects: inhibition of α-adrenoceptors, inhibition of platelet aggregation, improved erythrocyte deformability, nonspecific and weak calcium antagonistic effects, and oxygen sparing activity .
Biochemical Pathways
It is known that the drug increases peripheral arterial blood flow, producing better perfusion of impaired vascular beds . This suggests that buflomedil may influence pathways related to vascular tone and blood flow.
Pharmacokinetics
The pharmacokinetics of buflomedil were found to be linear within the dose ranges studied (50 to 200 mg for i.v. injection and 150 to 450 mg for oral administration) . The mean biological half-life of the drug was 2.97 hours after oral administration, and 3.25 hours after intravenous dosing . The apparent volume of distribution after the pseudodistribution equilibrium (Fdβ) and volume of distribution at the steady state (Vdss) were 1.43±0.24 l/kg and 1.32±0.26 l/kg, respectively . The mean urinary recovery of intact drug and the metabolite, paradesmethyl buflomedil, after intravenous dosing, were 23.6% and 18.7%, respectively, while after oral dosing, they were 18% and 14.8%, respectively . On average, 72% of the dose was observed into the systemic circulation after oral administration .
Result of Action
Buflomedil hydrochloride has been shown to increase walking distances in those with intermittent claudication and heal trophic lesions and reduce rest pain in many patients with more severe vasculopathies . In patients with symptoms presumed to be due to cerebrovascular insufficiencies and elderly patients with senile dementia, buflomedil alleviated symptoms associated with impairment of cognitive and psychometric function .
Biochemische Analyse
Biochemical Properties
Buflomedil hydrochloride interacts with several enzymes and proteins. It is a phosphodiesterase enzyme inhibitor that stimulates cyclic adenosine monophosphate and biological vasodilators . The major pharmacological action of Buflomedil hydrochloride on vascular smooth muscle is non-selective competitive inhibition of α-adrenoceptors .
Cellular Effects
Buflomedil hydrochloride has significant effects on various types of cells and cellular processes. It improves the flow properties of blood by decreasing its viscosity and improving erythrocyte flexibility, thereby enhancing tissue oxygenation . It also inhibits platelet aggregation and improves red cell deformity .
Molecular Mechanism
The mechanism of action of Buflomedil hydrochloride involves a combination of pharmacological effects: inhibition of α-adrenoceptors, inhibition of platelet aggregation, improved erythrocyte deformability, nonspecific and weak calcium antagonistic effects, and oxygen sparing activity .
Temporal Effects in Laboratory Settings
In laboratory settings, single-doses of Buflomedil hydrochloride (50 to 200mg administered intravenously or intra-arterially), and longer term administration (600mg orally for up to 14 days), generally increased regional, hemispherical and global cerebral blood flow in patients with cerebrovascular disease .
Dosage Effects in Animal Models
The effects of Buflomedil hydrochloride vary with different dosages in animal models
Metabolic Pathways
Buflomedil hydrochloride is involved in several metabolic pathways. It is metabolized in the body, with about 20% of an absorbed dose undergoing first-pass metabolism .
Transport and Distribution
It is known that in the body, water moves through semi-permeable membranes of cells and from one compartment of the body to another by a process called osmosis .
Subcellular Localization
It is known that the subcellular location generally concerns the mature protein .
Vorbereitungsmethoden
Buflomedil Hydrochloride can be synthesized through the acylation of 1,3,5-trimethoxybenzene with 4-pyrrolidinobutyronitrile in the presence of gaseous hydrochloric acid in a chlorobenzene solvent. This reaction is an example of the Hoesch reaction . Industrial production methods often involve similar synthetic routes but may include additional steps to ensure purity and yield.
Analyse Chemischer Reaktionen
Buflomedilhydrochlorid durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Diese Reaktion kann unter bestimmten Bedingungen auftreten und zur Bildung oxidierter Derivate führen.
Reduktion: Reduktionsreaktionen können this compound in seine reduzierten Formen umwandeln.
Substitution: Substitutionsreaktionen können auftreten, insbesondere in Gegenwart von Nucleophilen, was zur Bildung substituierter Derivate führt.
Häufig verwendete Reagenzien bei diesen Reaktionen sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und Nucleophile wie Ammoniak. Die gebildeten Hauptprodukte hängen von den jeweiligen Reaktionsbedingungen und den verwendeten Reagenzien ab.
Vergleich Mit ähnlichen Verbindungen
Buflomedilhydrochlorid ähnelt anderen vasoaktiven Medikamenten wie Pentoxifyllin und Naftidrofuryl. Es ist einzigartig in seiner Kombination pharmakologischer Wirkungen, einschließlich der Hemmung von α-Adrenozeptoren, der Hemmung der Thrombozytenaggregation und der Verbesserung der Erythrozytenverformbarkeit . Ähnliche Verbindungen umfassen:
Pentoxifyllin: Wird zur Verbesserung der Durchblutung und zur Reduzierung der Blutviskosität eingesetzt.
Naftidrofuryl: Wird zur Behandlung peripherer Gefäßerkrankungen eingesetzt, indem die Durchblutung verbessert wird.
Flunarizin: Ein Kalziumkanalblocker, der zur Behandlung von Gefäßkrankheiten eingesetzt wird.
This compound zeichnet sich durch seinen vielseitigen Wirkmechanismus und seine potenziellen therapeutischen Anwendungen bei Gefäßerkrankungen aus.
Biologische Aktivität
Buflomedil hydrochloride is a vasoactive agent primarily utilized in the treatment of peripheral vascular diseases, particularly intermittent claudication. This compound exhibits a variety of pharmacodynamic properties that contribute to its therapeutic effects. The following sections explore its biological activity, mechanisms of action, clinical efficacy, and relevant case studies.
Buflomedil hydrochloride functions through multiple mechanisms:
- Vasodilation : It dilates blood vessels, enhancing blood flow to ischemic tissues, which is crucial for patients with peripheral and cerebral vascular diseases .
- Alpha-Adrenoceptor Antagonism : As a non-selective antagonist of alpha-adrenergic receptors, buflomedil inhibits vasoconstriction, promoting vasodilation .
- Inhibition of Platelet Aggregation : It significantly reduces epinephrine-induced platelet aggregation at micromolar concentrations, which may help prevent thrombus formation in vascular diseases .
- Improved Erythrocyte Deformability : This property aids in enhancing microcirculation by allowing red blood cells to navigate through capillaries more effectively .
- Calcium Channel Modulation : Buflomedil shows weak calcium antagonistic effects, which may contribute to its vasodilatory actions .
Treatment of Intermittent Claudication
Buflomedil has been extensively studied for its efficacy in treating intermittent claudication. Clinical trials have demonstrated significant improvements in walking distance:
Study | Sample Size | Treatment Duration | Pain-Free Walking Distance (PFWD) Improvement | Maximum Walking Distance (MWD) Improvement |
---|---|---|---|---|
Trübestein 1984 | 127 | 84 days | 52.8 m (buflomedil) vs. 8.6 m (placebo) | 81.1 m (buflomedil) vs. 8.8 m (placebo) |
Diamantopoulos 2001 | 127 | 6 months | 112.2 m (buflomedil) vs. 31.6 m (placebo) | 191.9 m (buflomedil) vs. 20.5 m (placebo) |
Both studies reported statistically significant improvements in PFWD and MWD for patients treated with buflomedil compared to placebo .
Safety and Tolerability
Buflomedil has been generally well tolerated among patients, with only minor side effects reported during clinical trials. The incidence of adverse effects was low, making it a viable option for long-term management of peripheral vascular disease symptoms .
Case Studies and Research Findings
- Efficacy in Diabetic Patients : In a study focusing on diabetic patients with intermittent claudication, buflomedil demonstrated significant improvements in walking distances compared to placebo, highlighting its effectiveness in this specific population .
- Comparative Studies : In comparative trials against other vasoactive agents like pentoxifylline and naftidrofuryl, buflomedil showed comparable efficacy, suggesting it as a suitable alternative for managing peripheral vascular conditions .
- Impact on Quality of Life : Patients reported subjective improvements in quality of life due to reduced pain and increased mobility after treatment with buflomedil hydrochloride .
Eigenschaften
IUPAC Name |
4-pyrrolidin-1-yl-1-(2,4,6-trimethoxyphenyl)butan-1-one;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO4.ClH/c1-20-13-11-15(21-2)17(16(12-13)22-3)14(19)7-6-10-18-8-4-5-9-18;/h11-12H,4-10H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDPACSAHMZADFZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)OC)C(=O)CCCN2CCCC2)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
55837-25-7 (Parent) | |
Record name | Buflomedil hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035543249 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID6046977 | |
Record name | Buflomedil hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6046977 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35543-24-9 | |
Record name | Buflomedil hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=35543-24-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Buflomedil hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035543249 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Buflomedil hydrochloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759291 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Buflomedil hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6046977 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-[3-(2,4,6-trimethoxybenzoyl)propyl]pyrrolidinium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.814 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BUFLOMEDIL HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3J944AFS8S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.